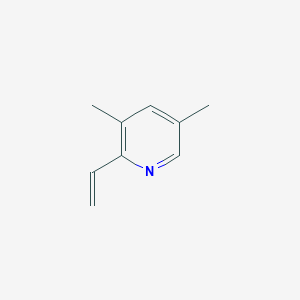

2-Ethenyl-3,5-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethenyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethenyl group attached to the second carbon of the pyridine ring, along with two methyl groups at the third and fifth positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes . Another method includes the condensation of propionaldehyde with ammonia over cobalt phosphate at high temperatures (350–420°C) .

Industrial Production Methods: Industrial production of this compound typically involves the use of palladium catalysts to promote the heterocyclization process. This method is favored due to its efficiency and the relatively high yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethenyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

2-Ethenyl-3,5-dimethylpyridine is widely used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

- Pharmaceutical Applications : This compound is involved in the synthesis of several drugs, including:

- Agrochemical Production : It is also utilized in creating pesticides and herbicides, contributing to agricultural efficiency and crop protection.

Catalysis

The compound serves as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity. Its ability to coordinate with metal catalysts facilitates numerous reactions, including:

- Cross-Coupling Reactions : It aids in forming carbon-carbon bonds essential for synthesizing complex organic molecules.

- Hydrogenation Reactions : The compound can stabilize intermediates during hydrogenation processes, improving yields .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as:

- Polymers : Its incorporation into polymer matrices can modify physical properties like thermal stability and mechanical strength.

- Nanomaterials : The compound's unique chemical properties make it suitable for synthesizing nanostructures with specific functionalities.

Biological Studies

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its therapeutic applications.

Case Study 1: Synthesis of Omeprazole

A notable application of this compound is in the synthesis of Omeprazole. The compound acts as a key intermediate in a multi-step synthesis process that ultimately leads to the production of this widely used antiulcer drug. The efficiency of this synthesis has been enhanced by utilizing catalytic methods involving palladium complexes .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against pathogenic bacteria and fungi. This research highlighted its potential use as a natural preservative in food and pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 2-Ethenyl-3,5-dimethylpyridine involves its interaction with various molecular targets. The ethenyl group allows for potential interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential binding to nucleophilic sites in proteins and enzymes.

Comparaison Avec Des Composés Similaires

- 2-Ethyl-3,5-dimethylpyridine

- 4-Ethyl-3,5-dimethylpyridine

- 3,4-Dimethylpyridine

Comparison: 2-Ethenyl-3,5-dimethylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its ethyl and methyl-substituted counterparts.

Activité Biologique

2-Ethenyl-3,5-dimethylpyridine (CAS No. 1824300-81-3) is an organic compound in the pyridine family, notable for its unique structure that includes an ethenyl group at the second carbon and two methyl groups at the third and fifth positions of the pyridine ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

The presence of the ethenyl group enhances the reactivity of this compound compared to other pyridine derivatives. Key chemical properties include:

- Molecular Formula : C_9H_11N

- Molecular Weight : 135.19 g/mol

- Boiling Point : Approximately 200°C

- Solubility : Soluble in organic solvents like ethanol and ether.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, particularly enzymes and receptors. The ethenyl group may facilitate binding to nucleophilic sites in proteins, influencing various biological pathways. However, detailed studies on specific molecular targets are still limited.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer research, particularly in targeting specific cancer cell lines.

- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells |

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on several cancer cell lines including HeLa and A549 cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM for HeLa cells.

Case Study 3: Neuroprotective Effects

Research published in Neuropharmacology investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress. The findings suggested that administration of the compound significantly reduced neuronal cell death and improved cognitive function as assessed by behavioral tests.

Propriétés

IUPAC Name |

2-ethenyl-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFYQSAONHBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.